N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide
Overview
Description
N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, a butanamide chain, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide typically involves a multi-step process. One common method includes the following steps:
Etherification: The phenyl ring is then reacted with 4-methylphenol in the presence of a base like potassium carbonate to form the methylphenoxy group.
Amidation: The final step involves the reaction of the intermediate with butanoyl chloride to form the butanamide chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the phenyl and methylphenoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-4-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(3-acetylphenyl)-4-(4-methoxyphenoxy)butanamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide is unique due to the presence of the methylphenoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct properties compared to its analogs.
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-(4-methylphenoxy)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14-8-10-18(11-9-14)23-12-4-7-19(22)20-17-6-3-5-16(13-17)15(2)21/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNJSOMXGMGFLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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